

Spectroscopic Unveiling of 2-(tert-Butyl)isonicotinaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-(tert-Butyl)isonicotinaldehyde

CAS No.: 1023812-90-9

Cat. No.: B1519091

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Introduction

2-(tert-Butyl)isonicotinaldehyde, a substituted pyridine derivative with the chemical formula $C_{10}H_{13}NO$ and CAS number 1023812-90-9, is a molecule of significant interest in medicinal chemistry and drug development.[1] Its structural architecture, featuring a pyridine ring functionalized with a sterically demanding tert-butyl group and a reactive aldehyde moiety, makes it a valuable intermediate in the synthesis of novel therapeutic agents, particularly as a modulator of nicotinic receptors and other central nervous system targets.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for tracking its transformation in synthetic pathways.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2-(tert-Butyl)isonicotinaldehyde**. While experimental spectra for this specific molecule are not readily available in public databases, this guide will present a detailed prediction and interpretation of its spectroscopic characteristics, grounded in fundamental principles and supported by data from structurally analogous compounds. This document is intended for researchers, scientists, and

professionals in drug development who require a comprehensive understanding of the spectroscopic profile of this important building block.

Molecular Structure and Key Features

The structure of **2-(tert-Butyl)isonicotinaldehyde**, shown below, dictates its spectroscopic behavior. The key features influencing its spectra are:

- **Pyridine Ring:** An aromatic heterocycle with distinct electronic properties. The nitrogen atom and the substitution pattern will influence the chemical shifts of the ring protons and carbons.
- **Aldehyde Group (-CHO):** This group has characteristic spectroscopic signatures, including a downfield proton signal in ^1H NMR, a carbonyl carbon signal in ^{13}C NMR, and a strong C=O stretching vibration in IR spectroscopy.
- **tert-Butyl Group (-C(CH₃)₃):** This bulky alkyl group will exhibit a characteristic singlet in the ^1H NMR spectrum due to the magnetic equivalence of the nine protons and distinct signals for the quaternary and methyl carbons in the ^{13}C NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ^1H and ^{13}C NMR spectra of **2-(tert-Butyl)isonicotinaldehyde** are detailed below.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum is expected to show distinct signals for the protons of the tert-butyl group, the pyridine ring, and the aldehyde functionality.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Aldehyde H (CHO)	9.8 - 10.2	Singlet (s)	1H	The aldehydic proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and the anisotropic effect of the carbonyl group.
Pyridine H (H6)	8.6 - 8.8	Doublet (d)	1H	Protons ortho to the nitrogen in a pyridine ring are significantly deshielded.
Pyridine H (H3)	7.8 - 8.0	Singlet (s)	1H	This proton is situated between two substituents.
Pyridine H (H5)	7.5 - 7.7	Doublet (d)	1H	Protons meta to the nitrogen are less deshielded than the ortho protons.
tert-Butyl H (C(CH ₃) ₃)	1.3 - 1.5	Singlet (s)	9H	The nine protons of the three methyl groups are equivalent due to free rotation around the C-C bonds, resulting in a

single, intense
signal.[2]

Predicted ^{13}C NMR Spectral Data

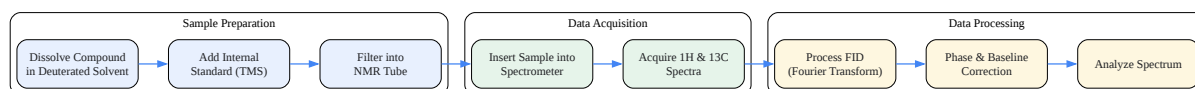
The proton-decoupled ^{13}C NMR spectrum will provide information on each unique carbon environment in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Aldehyde C (CHO)	190 - 200	The carbonyl carbon of an aldehyde is highly deshielded and appears in a characteristic downfield region.[3]
Pyridine C (C2)	165 - 170	The carbon atom bearing the bulky tert-butyl group.
Pyridine C (C4)	150 - 155	The carbon atom attached to the aldehyde group.
Pyridine C (C6)	148 - 152	The carbon atom ortho to the nitrogen is significantly deshielded.
Pyridine C (C3 & C5)	120 - 125	The chemical shifts of these carbons are influenced by their position relative to the nitrogen and the substituents.
Quaternary C ($\text{C}(\text{CH}_3)_3$)	35 - 40	The quaternary carbon of the tert-butyl group.
Methyl C ($\text{C}(\text{CH}_3)_3$)	29 - 32	The methyl carbons of the tert-butyl group.[2]

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring NMR spectra of a solid organic compound like **2-(tert-Butyl)isonicotinaldehyde** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- Transfer: Filter the solution into a clean 5 mm NMR tube.
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Acquisition: Acquire ^1H and ^{13}C NMR spectra using a standard pulse program on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.



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Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Absorption Bands

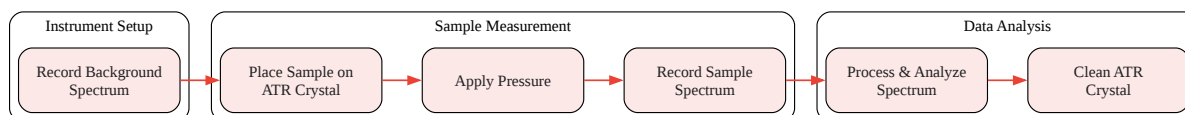
The IR spectrum of **2-(tert-Butyl)isonicotinaldehyde** is expected to show several characteristic absorption bands.

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
Aromatic C-H Stretch	3100 - 3000	Medium	Stretching vibrations of the C-H bonds on the pyridine ring.
Aliphatic C-H Stretch	2970 - 2870	Strong	Stretching vibrations of the C-H bonds in the tert-butyl group.
Aldehydic C-H Stretch	2850 - 2810 and 2750 - 2710	Medium, Sharp	A characteristic pair of bands (Fermi doublets) for the C-H bond of the aldehyde group.[2]
Carbonyl C=O Stretch	1710 - 1690	Strong, Sharp	The C=O stretching vibration of an aromatic aldehyde is typically found in this region.[2] Conjugation with the pyridine ring lowers the frequency compared to a saturated aldehyde.
Aromatic C=C and C=N Stretch	1600 - 1450	Medium to Strong	Skeletal vibrations of the pyridine ring.
C-H Bending (tert-Butyl)	1395 - 1365	Medium to Strong	Characteristic bending vibrations for the tert-butyl group.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) technique is a common and convenient method for obtaining an IR spectrum.

- **Background Scan:** Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O absorptions.
- **Sample Application:** Place a small amount of the solid sample directly onto the ATR crystal.
- **Pressure Application:** Apply pressure to ensure good contact between the sample and the crystal.
- **Sample Scan:** Record the IR spectrum of the sample.
- **Data Processing:** The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.



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Caption: Workflow for FT-IR data acquisition using ATR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure.

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum of **2-(tert-Butyl)isonicotinaldehyde** is expected to show the molecular ion peak and several characteristic fragment ions.

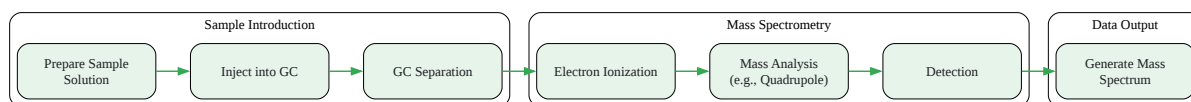
m/z (mass-to-charge ratio)	Proposed Fragment	Fragmentation Pathway
163	$[M]^+$	Molecular ion
162	$[M-H]^+$	Loss of the aldehydic hydrogen radical.
148	$[M-CH_3]^+$	Loss of a methyl radical from the tert-butyl group.
134	$[M-CHO]^+$	Loss of the formyl radical.
106	$[M-C_4H_9]^+$	Loss of a tert-butyl radical (alpha-cleavage).
57	$[C_4H_9]^+$	tert-Butyl cation.

Experimental Protocol: Mass Spectrometry

A general procedure for obtaining a mass spectrum using a gas chromatograph coupled with a mass spectrometer (GC-MS) with electron ionization is as follows:

- **Sample Preparation:** Dissolve a small amount of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).
- **Injection:** Inject a small volume of the solution into the GC inlet.
- **Separation:** The compound will travel through the GC column and be separated from the solvent and any impurities.
- **Ionization:** As the compound elutes from the GC column, it enters the ion source of the mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV) to form a molecular ion and fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., a quadrupole).

- Detection: The detector records the abundance of each ion, generating the mass spectrum.



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Caption: Workflow for GC-MS data acquisition.

Conclusion

The predicted spectroscopic data presented in this guide provide a comprehensive and reliable framework for the identification and characterization of **2-(tert-Butyl)isonicotinaldehyde**. The distinctive signals in the ^1H and ^{13}C NMR spectra, arising from the unique arrangement of the tert-butyl, aldehyde, and pyridine moieties, allow for a complete assignment of the molecular structure. The characteristic absorptions in the IR spectrum serve as a rapid method for confirming the presence of the key functional groups. Finally, the anticipated fragmentation pattern in the mass spectrum offers definitive confirmation of the molecular weight and structural features. This technical guide, by integrating predicted data with fundamental spectroscopic principles and established experimental protocols, serves as an essential resource for scientists engaged in the synthesis and application of this important heterocyclic compound.

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